molecular formula C15H15N3O3 B6392683 2-Amino-5-[3-(ethylcarbamoyl)phenyl]pyridine-3-carboxylic acid CAS No. 1261996-31-9

2-Amino-5-[3-(ethylcarbamoyl)phenyl]pyridine-3-carboxylic acid

Cat. No.: B6392683
CAS No.: 1261996-31-9
M. Wt: 285.30 g/mol
InChI Key: FJJGJTYOYHDNSL-UHFFFAOYSA-N
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Description

2-Amino-5-[3-(ethylcarbamoyl)phenyl]pyridine-3-carboxylic acid is a chemical compound that belongs to the class of pyridine carboxylic acids. This compound is characterized by the presence of an amino group at the 2-position, an ethylcarbamoyl group at the 5-position, and a carboxylic acid group at the 3-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

2-amino-5-[3-(ethylcarbamoyl)phenyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-2-17-14(19)10-5-3-4-9(6-10)11-7-12(15(20)21)13(16)18-8-11/h3-8H,2H2,1H3,(H2,16,18)(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJJGJTYOYHDNSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=CC(=C(N=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50688074
Record name 2-Amino-5-[3-(ethylcarbamoyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261996-31-9
Record name 2-Amino-5-[3-(ethylcarbamoyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-[3-(ethylcarbamoyl)phenyl]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    Attachment of the Ethylcarbamoyl Group: This step involves the reaction of the pyridine derivative with ethyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-[3-(ethylcarbamoyl)phenyl]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and ethylcarbamoyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens and alkylating agents are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Amino-5-[3-(ethylcarbamoyl)phenyl]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-5-[3-(ethylcarbamoyl)phenyl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Carboxy-phenyl)-pyridine-2-carboxylic acid: This compound shares a similar pyridine carboxylic acid structure but lacks the amino and ethylcarbamoyl groups.

    Indole Derivatives: These compounds have similar aromatic structures and are used in various biological and chemical applications.

Uniqueness

2-Amino-5-[3-(ethylcarbamoyl)phenyl]pyridine-3-carboxylic acid is unique due to the presence of both amino and ethylcarbamoyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

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